molecular formula C16H14S2 B12510587 1,2-Bis(4-(methylthio)phenyl)ethyne

1,2-Bis(4-(methylthio)phenyl)ethyne

Cat. No.: B12510587
M. Wt: 270.4 g/mol
InChI Key: FXUORIAHNCBTQJ-UHFFFAOYSA-N
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Description

1,2-Bis(4-(methylthio)phenyl)ethyne is an organic compound with the molecular formula C₁₆H₁₄S₂ and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of two 4-(methylthio)phenyl groups attached to an ethyne (acetylene) backbone. It is used primarily in research settings and has various applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-(methylthio)phenyl)ethyne can be synthesized through the reaction of 4-(methylthio)phenylacetylene with a suitable coupling reagent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-iodothioanisole reacts with 4-(methylthio)phenylacetylene in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is typically produced on a smaller scale for research purposes. The synthesis involves standard organic chemistry techniques and reagents, making it accessible for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(methylthio)phenyl)ethyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1,2-Bis(4-(methylthio)phenyl)ethyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(methylthio)phenyl)ethyne is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the methylthio groups can participate in redox reactions, while the ethyne backbone can undergo addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(methylthio)benzene: Similar structure but lacks the ethyne backbone.

    4-(Methylthio)phenylacetylene: Contains one 4-(methylthio)phenyl group attached to an ethyne backbone.

Uniqueness

1,2-Bis(4-(methylthio)phenyl)ethyne is unique due to the presence of two 4-(methylthio)phenyl groups attached to an ethyne backbone, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-methylsulfanyl-4-[2-(4-methylsulfanylphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14S2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3

InChI Key

FXUORIAHNCBTQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C#CC2=CC=C(C=C2)SC

Origin of Product

United States

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